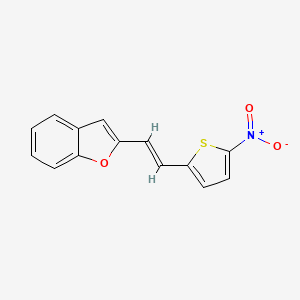
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that features both a benzofuran and a nitrothiophene moiety Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while nitrothiophene is a thiophene ring substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran typically involves the coupling of a benzofuran derivative with a nitrothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzofuran with a halogenated nitrothiophene in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, and the reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions like Heck or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 2-(2-(5-Aminothiophen-2-yl)vinyl)benzofuran.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Various complex organic molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its conjugated system.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran depends on its application:
Medicinal Chemistry: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition of specific biological pathways.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzothiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzimidazole: Similar structure but with an imidazole ring instead of a furan ring.
Uniqueness
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran and a nitrothiophene moiety, which imparts distinct electronic and chemical properties. This combination allows for diverse applications in both medicinal chemistry and materials science, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C14H9NO3S |
|---|---|
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H9NO3S/c16-15(17)14-8-7-12(19-14)6-5-11-9-10-3-1-2-4-13(10)18-11/h1-9H/b6-5+ |
Clave InChI |
RPKKJMUHEPITHX-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
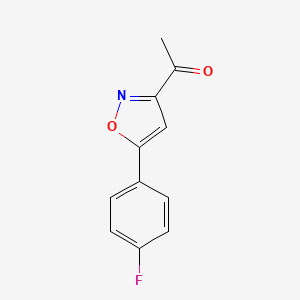
![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
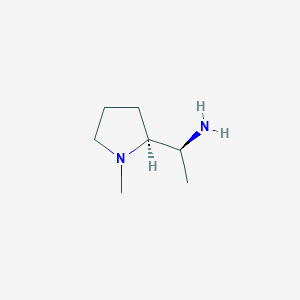
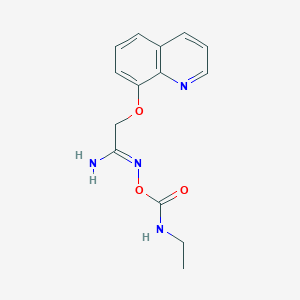
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
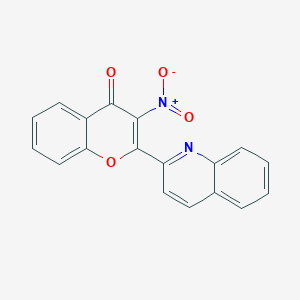

![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
